Cas no 15811-52-6 (Dodecanoyl fluoride,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-docosafluoro-11-(trifluoromethyl)-)

Dodecanoyl fluoride,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-docosafluoro-11-(trifluoromethyl)- structure
15811-52-6 structure
Product Name:Dodecanoyl fluoride,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-docosafluoro-11-(trifluoromethyl)-
N.o CAS:15811-52-6
MF:C13F26O
MW:666.096995353699
CID:218964
PubChem ID:85118
Update Time:2025-04-19

Dodecanoyl fluoride,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-docosafluoro-11-(trifluoromethyl)- Propriedades químicas e físicas

Nomes e Identificadores

    • Dodecanoyl fluoride,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-docosafluoro-11-(trifluoromethyl)-
    • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-docosafluoro-11-(trifluoromethyl)dodecanoyl fluoride
    • Dodecanoyl fluoride, docosafluoro-11-(trifluoromethyl)-
    • Perfluoro-11-methyldodecanoyl fluoride
    • EINECS 239-909-4
    • Dodecanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-docosafluoro-11-(trifluoromethyl)-
    • 15811-52-6
    • KRIKPLSQWRBSRS-UHFFFAOYSA-N
    • DTXSID4065949
    • NS00011271
    • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-docosafluoro-11-(trifluoromethyl)dodecanoyl fluori
    • Inchi: 1S/C13F26O/c14-1(40)2(15,16)4(18,19)6(22,23)8(26,27)10(30,31)11(32,33)9(28,29)7(24,25)5(20,21)3(17,12(34,35)36)13(37,38)39
    • Chave InChI: KRIKPLSQWRBSRS-UHFFFAOYSA-N
    • SMILES: FC(C(C(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)F

Propriedades Computadas

  • Massa Exacta: 665.9533
  • Massa monoisotópica: 665.953
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 27
  • Contagem de Átomos Pesados: 40
  • Contagem de Ligações Rotativas: 10
  • Complexidade: 948
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 17.1A^2
  • XLogP3: 8.7

Propriedades Experimentais

  • Densidade: 1.741
  • Ponto de ebulição: 210.9°C at 760 mmHg
  • Ponto de Flash: 78.9°C
  • Índice de Refracção: 1.275
  • PSA: 17.07
Fornecedores recomendados
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
ASIACHEM I&E (JIANGSU) CO., LTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.